molecular formula C8H8ClN B12818118 3-Chloro-5-methyl-4-vinylpyridine

3-Chloro-5-methyl-4-vinylpyridine

Cat. No.: B12818118
M. Wt: 153.61 g/mol
InChI Key: OHTYJNNRSGODKZ-UHFFFAOYSA-N
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Description

3-Chloro-5-methyl-4-vinylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 3-position, a methyl group at the 5-position, and a vinyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methyl-4-vinylpyridine typically involves the functionalization of pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-methyl-4-vinylpyridine undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Amino or thiol-substituted pyridines.

Scientific Research Applications

3-Chloro-5-methyl-4-vinylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-methyl-4-vinylpyridine and its derivatives involves interactions with various molecular targets. The pyridine ring can coordinate with metal ions, influencing catalytic processes and electron transfer reactions. The vinyl group can participate in polymerization reactions, forming cross-linked networks with enhanced mechanical and chemical properties.

Comparison with Similar Compounds

    4-Vinylpyridine: Lacks the chlorine and methyl substituents, making it less reactive in certain substitution reactions.

    3-Chloro-4-vinylpyridine: Similar structure but lacks the methyl group, affecting its steric and electronic properties.

    5-Methyl-4-vinylpyridine: Lacks the chlorine atom, which influences its reactivity towards nucleophiles.

Uniqueness: 3-Chloro-5-methyl-4-vinylpyridine’s unique combination of substituents provides a balance of reactivity and stability, making it a versatile compound for various chemical transformations and applications. Its ability to undergo multiple types of reactions and form diverse products highlights its significance in synthetic and industrial chemistry.

Properties

Molecular Formula

C8H8ClN

Molecular Weight

153.61 g/mol

IUPAC Name

3-chloro-4-ethenyl-5-methylpyridine

InChI

InChI=1S/C8H8ClN/c1-3-7-6(2)4-10-5-8(7)9/h3-5H,1H2,2H3

InChI Key

OHTYJNNRSGODKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1C=C)Cl

Origin of Product

United States

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